Cas no 4133-72-6 (5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester)

5-ブロモ-4-フルオロ-2-ヒドロキシ安息香酸メチルエステルは、有機合成中間体として重要な化合物です。臭素とフッ素のハロゲン置換基、およびヒドロキシル基を有する芳香族エステルであり、医農薬品や機能性材料の合成において高い反応性を示します。特に、求電子置換反応やパラジウム触媒カップリング反応に適した骨格構造を有し、多段階合成における選択的修飾が可能です。高い純度(通常98%以上)で供給可能なため、精密有機合成における再現性の向上に寄与します。また、結晶性が良好なため単離・精製工程が容易という特長もあります。

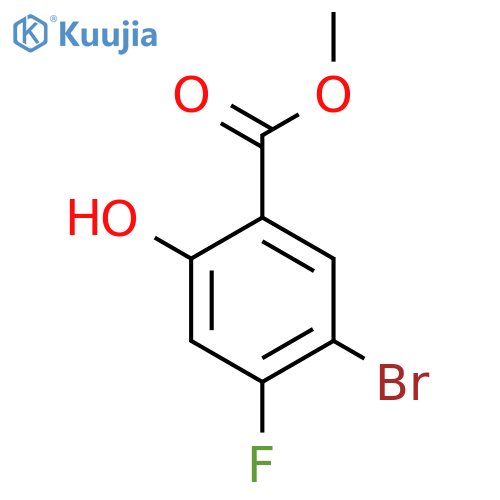

4133-72-6 structure

商品名:5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- 5-BroMo-4-fluoro-2-hydroxy-benzoic acid Methyl ester

- methyl 5-bromo-4-fluoro-2-hydroxybenzoate

- MCMGUPTVQMMNDL-UHFFFAOYSA-N

- FCH2491683

- PC501178

- methyl-5-bromo-4-fluoro-2-hydroxybenzoate

- AKOS027427596

- methyl5-bromo-4-fluoro-2-hydroxybenzoate

- CS-0102033

- AS-43942

- SCHEMBL1977588

- 4133-72-6

- MFCD27939807

- 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester

-

- MDL: MFCD27939807

- インチ: 1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3

- InChIKey: MCMGUPTVQMMNDL-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C([H])=C(C(C(=O)OC([H])([H])[H])=C1[H])O[H])F

計算された属性

- せいみつぶんしりょう: 247.94843g/mol

- どういたいしつりょう: 247.94843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 271.2±35.0 °C at 760 mmHg

- フラッシュポイント: 117.8±25.9 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC501178-1g |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 98% | 1g |

£59.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172673-250mg |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 97% | 250mg |

¥80.00 | 2024-05-14 | |

| eNovation Chemicals LLC | D408605-5g |

5-Bromo-4-fluoro-2-hydroxy-benzoic acid methyl ester |

4133-72-6 | 95% | 5g |

$545 | 2024-08-03 | |

| Chemenu | CM361224-1g |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 95%+ | 1g |

$71 | 2022-06-11 | |

| Alichem | A015009609-500mg |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 97% | 500mg |

$855.75 | 2023-09-01 | |

| Alichem | A015009609-1g |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907185-1g |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 95% | 1g |

495.00 | 2021-05-17 | |

| A2B Chem LLC | AF87338-250mg |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 98% | 250mg |

$8.00 | 2024-04-20 | |

| A2B Chem LLC | AF87338-100mg |

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |

4133-72-6 | 98% | 100mg |

$6.00 | 2024-04-20 | |

| Aaron | AR00CM1I-5g |

5-BroMo-4-fluoro-2-hydroxy-benzoic acid Methyl ester |

4133-72-6 | 97% | 5g |

$141.00 | 2025-01-24 |

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

4133-72-6 (5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4133-72-6)5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester

清らかである:99%

はかる:5g

価格 ($):175.0